
DSPE-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-Biotin) is a functionalized polyethylene glycol (PEG) conjugated lipid. It is widely used in various scientific research fields due to its unique properties, which combine the hydrophobic characteristics of phospholipids with the hydrophilic nature of polyethylene glycol and the specific binding affinity of biotin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Biotin involves the conjugation of biotin to polyethylene glycol (PEG) and subsequently attaching this conjugate to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The reaction typically occurs in a solvent such as chloroform or methanol under controlled conditions to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity and consistency required for research and medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DSPE-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can participate in substitution reactions, particularly with avidin or streptavidin, forming strong biotin-avidin complexes.
Hydrolysis: The ester bonds in the DSPE and PEG segments can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Solvents: Chloroform, methanol, and ethanol are commonly used solvents for reactions involving this compound.
Catalysts: Acidic or basic catalysts may be used to facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions include biotin-avidin complexes and hydrolyzed fragments of DSPE and PEG .
Wissenschaftliche Forschungsanwendungen
DSPE-Biotin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes and micelles for drug delivery systems.
Biology: Employed in the modification of cell surfaces and the creation of biotinylated lipid-coated microbubbles for imaging studies
Medicine: Utilized in targeted drug delivery and vaccine delivery systems due to its ability to improve blood circulation time and stability of encapsulated drugs
Industry: Applied in the development of biosensors and diagnostic tools.
Wirkmechanismus
DSPE-Biotin exerts its effects through the specific binding of biotin to avidin or streptavidin. This strong biotin-avidin interaction is utilized in various applications, including targeted drug delivery and molecular detection. The polyethylene glycol segment provides hydrophilicity, enhancing the solubility and stability of the compound, while the DSPE segment ensures the integration into lipid bilayers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This compound stands out due to its combination of hydrophobic, hydrophilic, and specific binding properties. This unique combination makes it highly versatile for various applications, particularly in targeted drug delivery and molecular detection .
Eigenschaften
Molekularformel |
C51H96N3O10PS |
|---|---|
Molekulargewicht |
974.4 g/mol |
IUPAC-Name |
[(2R)-3-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H96N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h44-46,50H,3-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/t44-,45-,46-,50-/m1/s1 |
InChI-Schlüssel |
NVXRHCPWTBEHCJ-POOQKFSESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
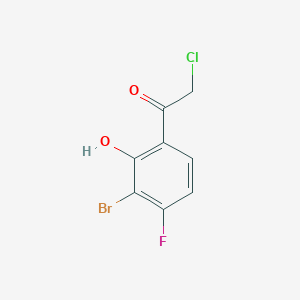

![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
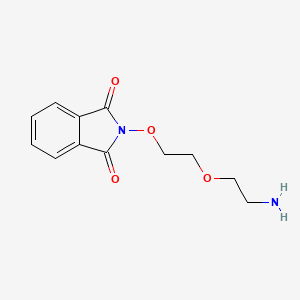
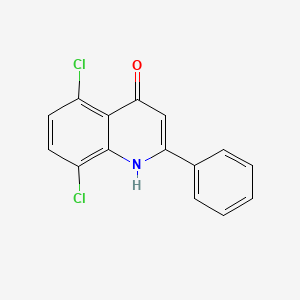
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
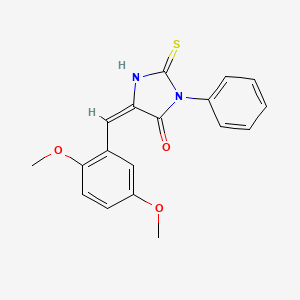
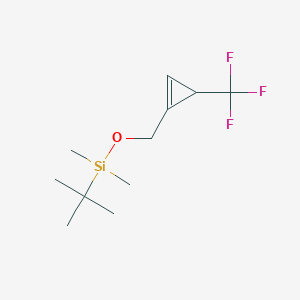

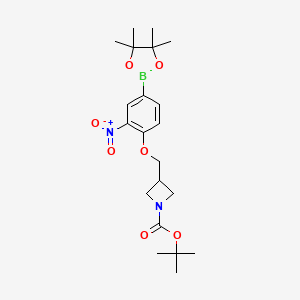
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)


